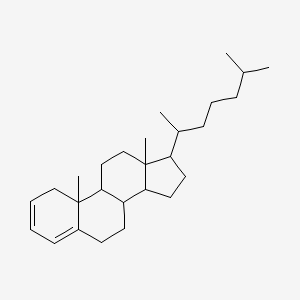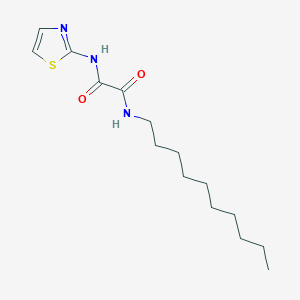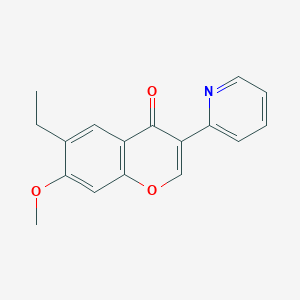
N'-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core linked to a thienyl group through a methylene bridge, with a carbohydrazide functional group attached. Its molecular formula is C13H11N3OS, and it has a molecular weight of approximately 257.31 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 1H-benzimidazole-6-carbohydrazide: This intermediate can be synthesized by reacting 1H-benzimidazole-6-carboxylic acid with hydrazine hydrate.
Condensation Reaction: The 1H-benzimidazole-6-carbohydrazide is then reacted with 5-methyl-2-thiophenecarboxaldehyde in ethanol under reflux. The reaction mixture is typically heated for several hours to ensure complete condensation.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
While the laboratory synthesis of N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include continuous flow synthesis techniques and the use of automated reactors to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the methylene bridge to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or benzimidazole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with cell surface receptors, modulating signal transduction pathways.
類似化合物との比較
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
N’-((5-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide: Similar structure but with a thiophene ring instead of a benzimidazole.
N’-((5-Methyl-2-thienyl)methylene)-2-phenyl-4-quinolinecarbohydrazide: Contains a quinoline ring, offering different electronic properties.
N’-((3-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide: Variation in the position of the methyl group on the thienyl ring.
These compounds share structural similarities but differ in their specific functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activity.
特性
分子式 |
C14H12N4OS |
|---|---|
分子量 |
284.34 g/mol |
IUPAC名 |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-9-2-4-11(20-9)7-17-18-14(19)10-3-5-12-13(6-10)16-8-15-12/h2-8H,1H3,(H,15,16)(H,18,19)/b17-7+ |
InChIキー |
WKIUNCSUZSJKEF-REZTVBANSA-N |
異性体SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
正規SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
溶解性 |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B11996013.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
![2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11996027.png)

![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)
![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)


![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)
![Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)



